

An In-depth Technical Guide to 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dimethyldecane

Cat. No.: B102459

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3,6-Dimethyldecane**, a branched alkane with applications as a chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis.

Chemical Identity and Physical Properties

3,6-Dimethyldecane is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#) Its structure consists of a ten-carbon decane backbone with two methyl group substituents at the 3rd and 6th positions.

Table 1: Physicochemical Properties of **3,6-Dimethyldecane**

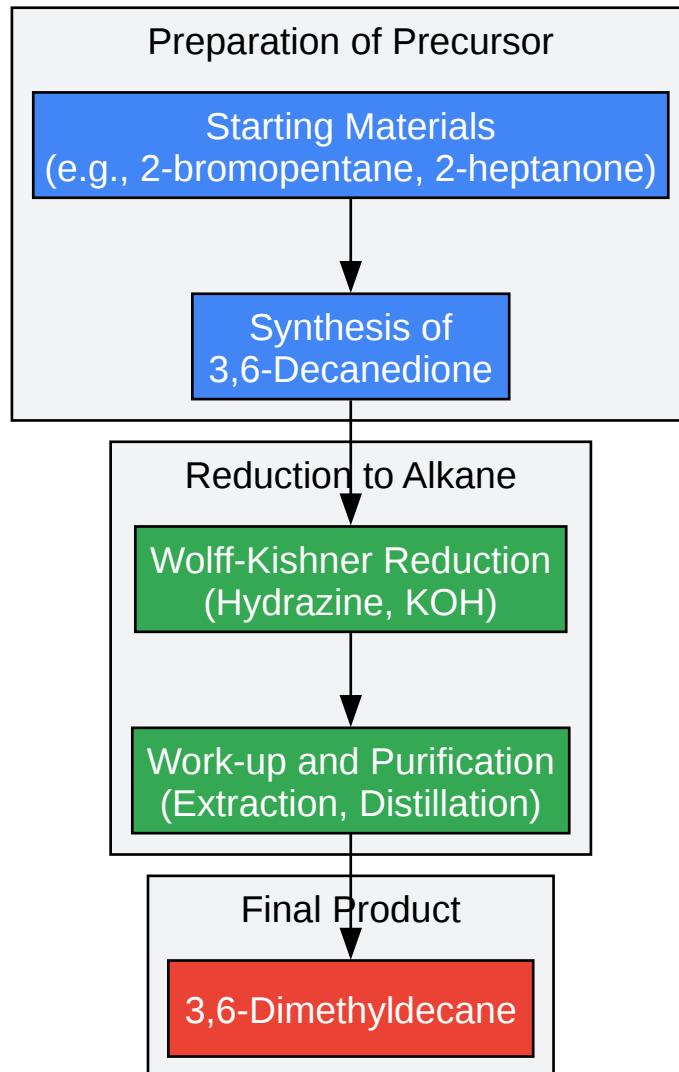
Property	Value	Source
IUPAC Name	3,6-Dimethyldecane	[3] [4]
CAS Number	17312-53-7	[1] [2] [3] [4] [6]
Molecular Formula	C ₁₂ H ₂₆	[1] [2] [3] [4] [5]
Molecular Weight	170.33 g/mol	[2] [3]
Boiling Point	201 °C	[1] [6]
Melting Point	-50.8 °C (estimate)	[1] [6]
Density	0.7510 g/cm ³	[1] [6]
Refractive Index	1.4214	[1] [6]
InChI	InChI=1S/C12H26/c1-5-7-8-12(4)10-9-11(3)6-2/h11-12H,5-10H2,1-4H3	[2] [4]
SMILES	CCCCCC(C)CCC(C)CC	[2] [3]

Synthesis and Industrial Production

The synthesis of **3,6-Dimethyldecane** can be achieved through several established organic chemistry routes. These methods are primarily of interest for laboratory-scale synthesis and as foundational pathways for potential industrial-scale production.

Experimental Protocols:

While specific, detailed, step-by-step experimental protocols for the synthesis of **3,6-Dimethyldecane** are not extensively published in peer-reviewed literature, the following established reactions provide a basis for its preparation:


- Grignard Reaction: A plausible multi-step synthesis involves the reaction of an appropriate Grignard reagent, such as 2-bromopentane with magnesium in dry ether to form sec-pentylmagnesium bromide. This is followed by a nucleophilic addition to a ketone like 2-heptanone, and subsequent hydrolysis to yield 3,6-dimethyl-3-decanol. The final step would be the reduction of the tertiary alcohol to the alkane.[\[7\]](#)

- Dehydration-Hydrogenation of Alcohols: In an industrial context, a likely pathway would be the acid-catalyzed dehydration of a suitable C12 alcohol to form a mixture of dimethyldecene isomers. These isomers would then be hydrogenated to yield **3,6-Dimethyldecane**.^[7]
- Wolff-Kishner Reduction: This method involves the reduction of a ketone, such as 3,6-decanedione. The ketone is first converted to a hydrazone, which is then heated with a strong base like potassium hydroxide in a high-boiling solvent to produce the final alkane. This method is particularly useful for substrates that are sensitive to strong acids.^[7]

Diagram of a General Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of **3,6-Dimethyldecane**, adaptable from the Wolff-Kishner reduction methodology.

Generalized Synthetic Workflow for 3,6-Dimethyldecane

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3,6-Dimethyldecane**.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3,6-Dimethyldecane**.

Key data is available from various sources:

- Mass Spectrometry (MS): The NIST WebBook provides mass spectrometry data obtained through electron ionization.[4][8] This data is essential for determining the molecular weight and fragmentation pattern of the molecule. The compound is also present in the KnowItAll GC-MS Library.[9][10]
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify the characteristic C-H stretching and bending vibrations of the alkane functional groups.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed spectra are not readily available in the public domain, ¹³C NMR data is referenced in spectral databases.[3] This would be critical for confirming the carbon skeleton and the positions of the methyl substituents.

Applications in Research and Development

As a branched alkane, **3,6-Dimethyldecane** itself is not known to have direct biological activity or be involved in signaling pathways. Its primary utility in a research and drug development context is as a chemical intermediate or a reference compound.

A related isomer, 2,6-Dimethyldecane, has been noted for its use in the synthesis of compounds that inhibit insulin secretion and exhibit vasorelaxant properties.[11] This suggests that the dimethyldecane scaffold could be a component of more complex, biologically active molecules. Further research could explore the use of **3,6-Dimethyldecane** in the synthesis of novel therapeutic agents.

Atmospheric and Environmental Considerations

In the atmosphere, branched alkanes like **3,6-Dimethyldecane** are primarily degraded through oxidation reactions initiated by photochemically generated radicals. These processes can contribute to the formation of secondary organic aerosols and ozone in the troposphere.[7]

Conclusion

3,6-Dimethyldecane is a well-characterized branched alkane with established physical and chemical properties. While it does not possess inherent biological activity, its utility as a synthetic intermediate makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. The synthesis of this molecule can be achieved through various

established methods, and its identity can be confirmed using standard spectroscopic techniques. Future research may focus on the incorporation of the **3,6-dimethyldecane** scaffold into novel molecules with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chemeo.com [chemeo.com]
- 3. 3,6-Dimethyldecane | C12H26 | CID 519395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Decane, 3,6-dimethyl- [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. 3,6-Dimethyldecane | 17312-53-7 [chemicalbook.com]
- 7. 3,6-Dimethyldecane|CAS 17312-53-7|Research Chemical [benchchem.com]
- 8. Decane, 3,6-dimethyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,6-Dimethyldecane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102459#iupac-name-for-3-6-dimethyldecane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com